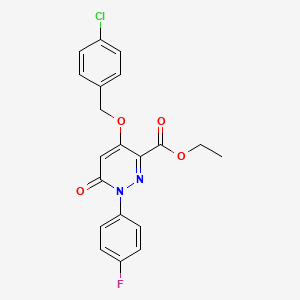

Ethyl 4-((4-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(4-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-13-3-5-14(21)6-4-13)11-18(25)24(23-19)16-9-7-15(22)8-10-16/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPCOGMDNSZREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.

Introduction of Substituents: The chlorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can be used to replace the chlorobenzyl or fluorophenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-((4-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and functional groups, impacting physical properties and synthetic accessibility. Below is a comparative analysis:

Table 1: Comparative Data on Pyridazine Derivatives

Key Observations:

- Substituent Position: The target compound’s 4-chlorobenzyloxy group differs from analogs with methyl or cyano groups at position 3. The 4-fluorophenyl group contrasts with 3-chloro or 4-methoxy substituents in analogs, affecting steric and electronic profiles .

- Melting Points: Derivatives with polar substituents (e.g., hydroxyl in 12d) exhibit higher melting points (220–223°C) due to hydrogen bonding, while lipophilic groups (e.g., methoxy in 12e) lower melting points .

- Synthetic Yields: The 4-hydroxyphenyl derivative (12d) achieved a 95% yield, suggesting favorable reactivity, whereas trifluoromethyl-substituted analogs (e.g., 12c) had lower yields (40–52%) due to steric hindrance .

Structural Isomerism and Pharmacological Implications

The compound Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate () is a positional isomer of the target compound, with chlorine at the 3- instead of 4-position on the benzyloxy group. This minor change can alter binding affinity to biological targets, as substituent position affects molecular conformation and interactions .

Biological Activity

Ethyl 4-((4-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (referred to as EPCF) is a compound belonging to the class of dihydropyridazine derivatives. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EPCF features a complex structure characterized by the following components:

- Dihydropyridazine Core : The central six-membered ring contains two nitrogen atoms and a carbonyl group.

- Substituents : It has an ethyl group attached to a carboxylate moiety, a chlorobenzyloxy group, and a fluorophenyl group.

The molecular formula for EPCF is , with a molecular weight of approximately 373.81 g/mol. The compound's structural formula can be represented as follows:

Anti-inflammatory Properties

EPCF may possess anti-inflammatory properties due to its structural similarities with other compounds known to modulate inflammatory pathways. For instance, certain dihydropyridazine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that EPCF could be evaluated for its ability to reduce inflammation in various models.

The precise mechanisms of action for EPCF remain largely unexplored. However, compounds within the same class have been noted for their interactions with key biological targets:

- PPAR Agonism : Some related compounds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and inflammation .

- Nitric Oxide Production : Similar structures have been implicated in nitric oxide synthase activity, contributing to vascular relaxation and anti-inflammatory effects .

Case Studies and Experimental Data

Table 1 summarizes findings from studies on related dihydropyridazine compounds that may provide insights into the biological activities of EPCF:

Future Directions for Research

Given the promising structural attributes of EPCF, future research should focus on:

- In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the antimicrobial and anti-inflammatory effects of EPCF.

- Mechanistic Studies : Investigating the specific biochemical pathways influenced by EPCF, particularly regarding PPAR activation and nitric oxide synthesis.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in substituents affect biological activity to optimize therapeutic potential.

Q & A

Q. What controls are essential when evaluating this compound’s photostability in biological assays?

- Methodological Answer : Include dark controls (wrapped in foil) to differentiate light-induced degradation from thermal/hydrolytic effects. Use UV-Vis spectroscopy to quantify photodegradation products (e.g., quinone formation from dihydropyridazine oxidation). Irradiate samples at 365 nm (UVA) or 254 nm (UVB) to mimic environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.